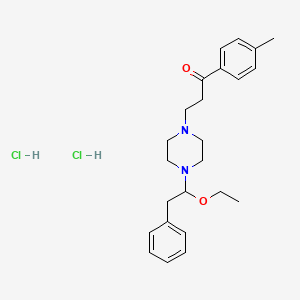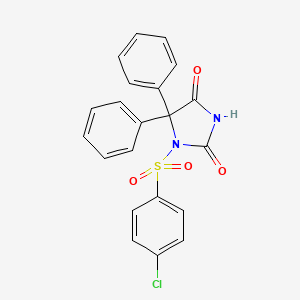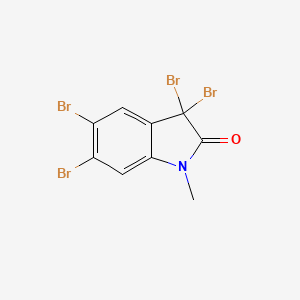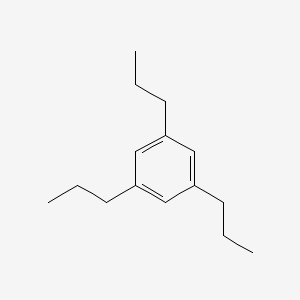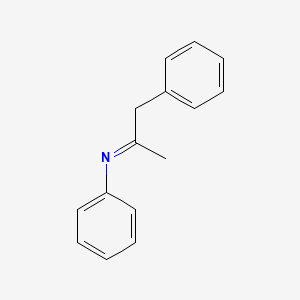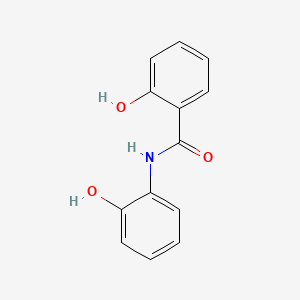
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, also known as 2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which includes two hydroxy groups attached to the benzene ring. It is known for its role in the development of fluorescent probes and its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 2-aminophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-hydroxy-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of viral DNA replication, making it a potential antiviral agent . Additionally, its ability to form complexes with metal ions underlies its use in fluorescent probes .
Comparaison Avec Des Composés Similaires
- 2-hydroxy-N-(4-hydroxyphenyl)benzamide
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Comparison: Compared to these similar compounds, 2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of hydroxy groups at both ortho positions enhances its ability to form hydrogen bonds and coordinate with metal ions, making it particularly effective in applications such as fluorescent probes .
Propriétés
Numéro CAS |
20978-57-8 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17) |
Clé InChI |
UGFGDRANRAQQKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




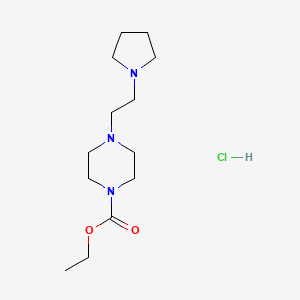
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
